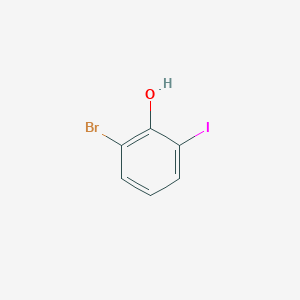

2-ブロモ-6-ヨードフェノール

説明

2-Bromo-6-iodophenol is a halogenated phenol compound that is not directly discussed in the provided papers. However, related bromophenols and their properties, synthesis, and applications are extensively studied. Bromophenols are a class of compounds known for their distinct flavors and aromas, which can be desirable or cause off-flavors in food products, such as seafood . They are also of interest due to their environmental relevance, particularly as metabolites of polybrominated diphenyl ethers (PBDEs) .

Synthesis Analysis

The synthesis of bromophenol derivatives typically involves halogenation reactions. For instance, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol is achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, the production of various bromophenols can result from the chlorination of waters containing bromide ions and phenol, where different bromination agents can lead to various substitution patterns .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is often characterized using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of a Schiff base compound related to bromophenols was determined, showing that it crystallizes in the monoclinic system . The molecular geometry from X-ray crystallography can be compared with computational methods like density functional theory (DFT) to validate the experimental findings .

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, including oxidative degradation. A study on the degradation of bromophenols by Fe(VI) showed that the degradation rates increased with higher Fe(VI) concentrations and that the position of the substituting Br atom significantly influenced the reactivity . The study also identified hydroxylation, hydroxyl substitution, and polymerization as part of the degradation process .

Physical and Chemical Properties Analysis

Bromophenols have distinct physical and chemical properties that make them detectable even at low concentrations due to their strong flavors and aromas. For instance, 2,6-Dibromophenol was identified as the cause of an iodoform-like off-flavor in Australian crustacea at concentrations as low as 60 ng/kg . The detection and quantification of bromophenols in various matrices, such as marine fishes and human urine, have been developed using techniques like RP-HPLC and LC-MS/MS .

科学的研究の応用

環境科学

最後に、環境科学において、この化合物はハロゲン化有機化合物が生態系に与える影響に関する研究の一部となる可能性があります。これは、環境中の類似の汚染物質の挙動と分解を理解するためのモデル化合物として役立ちます。

これらの用途はそれぞれ、2-ブロモ-6-ヨードフェノールの独特の化学的性質、たとえば臭素原子とヨウ素原子の存在による反応性を活用しており、これが科学研究における多用途性の鍵となっています .

Safety and Hazards

作用機序

Mode of Action

2-Bromo-6-iodophenol, like other phenolic compounds, is likely to interact with its targets through a process known as nucleophilic aromatic substitution . This involves the replacement of one of the substituents in the aromatic ring (in this case, bromine or iodine) by a nucleophile .

Pharmacokinetics

It is an inhibitor of CYP1A2 and CYP2C9, which are important enzymes involved in drug metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-iodophenol. For instance, the compound should be stored in a dark place, sealed, and dry, at a temperature between 2-8°C . This suggests that light, air, and temperature can affect the stability of the compound .

特性

IUPAC Name |

2-bromo-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBRPSNXUDZTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623665 | |

| Record name | 2-Bromo-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2040-86-0 | |

| Record name | 2-Bromo-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

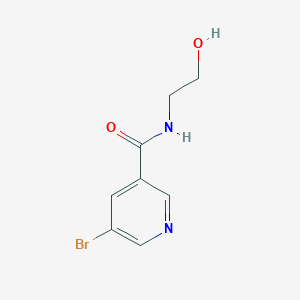

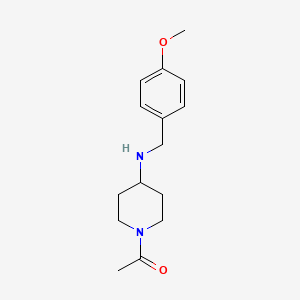

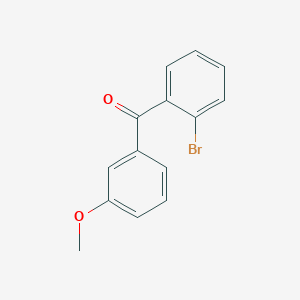

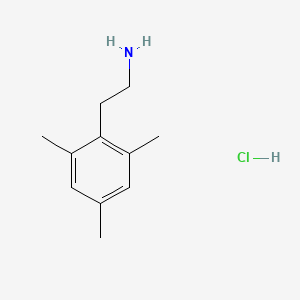

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)

![[1-(2-Phenylethyl)piperidin-3-yl]methanol](/img/structure/B1290609.png)

![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)